单酰胺尼非地平

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

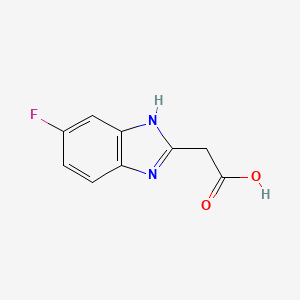

Nifedipine Monoamide is a derivative of Nifedipine, which is a dihydropyridine calcium channel blocker . It is used to treat severe chest pain (angina) or high blood pressure (hypertension) . It works by relaxing the muscles of your heart and blood vessels .

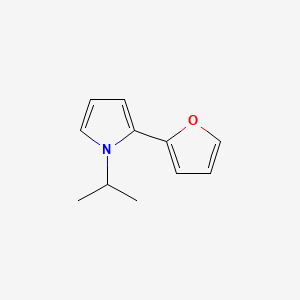

Molecular Structure Analysis

The molecular formula of Nifedipine Monoamide is C16H17N3O5 . The molecular weight is 331.32 . Further details about the molecular structure are not available in the search results.科学研究应用

Hypertension Management

Nifedipine Monoamide: is primarily recognized for its role as an antihypertensive agent. It functions as a calcium channel blocker, specifically targeting the L-type calcium channels in vascular smooth muscle. By inhibiting these channels, it reduces the influx of calcium ions, leading to vasodilation and a subsequent decrease in blood pressure .

Angina Pectoris Treatment

The drug’s ability to dilate coronary arteries makes it a valuable treatment for angina pectoris. By increasing the diameter of these arteries, Nifedipine Monoamide enhances myocardial oxygen delivery, which is crucial for patients suffering from chest pain due to ischemic heart disease .

Raynaud’s Phenomenon

Off-label, Nifedipine Monoamide has been applied in the treatment of Raynaud’s phenomenon. Its vasodilatory effects are beneficial in reducing the frequency and severity of episodes characterized by the constriction of blood vessels in the extremities, which can cause pain and discoloration .

Pulmonary Arterial Hypertension

Another off-label use of Nifedipine Monoamide is in the management of pulmonary arterial hypertension. By relaxing the smooth muscle in the pulmonary arteries, it can reduce pulmonary vascular resistance and alleviate symptoms associated with this condition .

Tocolysis in Preterm Labor

Nifedipine Monoamide: has been utilized as a tocolytic agent to delay preterm labor. It inhibits uterine contractions by blocking calcium influx into myometrial cells, providing time for fetal maturation or the administration of corticosteroids to enhance fetal lung development .

Cardiovascular Disease Research

In the realm of scientific research, Nifedipine Monoamide serves as a model compound for studying the structure-activity relationship of calcium channel blockers. Its molecular structure allows for various substitutions, aiding in the synthesis of new derivatives with potential antihypertensive activity .

作用机制

Target of Action

Nifedipine Monoamide primarily targets L-type voltage-gated calcium channels . These channels are crucial for the regulation of calcium ion influx into cells, which is a key process in muscle contraction and neurotransmission .

Mode of Action

Nifedipine Monoamide acts as an inhibitor of these L-type voltage-gated calcium channels . By blocking these channels, it prevents the entry of calcium ions into cells during depolarization . This results in a reduction of peripheral arterial vascular resistance and dilation of coronary arteries . The overall effect is a decrease in blood pressure and an increase in the oxygen supply to the heart .

Biochemical Pathways

The action of Nifedipine Monoamide affects several biochemical pathways. Primarily, it impacts the calcium signaling pathway . By inhibiting calcium influx, it disrupts the normal signaling processes that rely on calcium ions, leading to changes in muscle contraction and neurotransmission . It also appears to influence metabolic processes in cells, such as mitochondrial respiration and ATP production .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nifedipine Monoamide are crucial for its bioavailability. Nifedipine undergoes hepatic metabolism via the CYP3A4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites . These properties influence the drug’s bioavailability and its overall therapeutic effect.

Result of Action

The molecular and cellular effects of Nifedipine Monoamide’s action are diverse. It has been shown to increase the frequency of spontaneous Ca2+ transients, growth cone size, and cluster-like formations of Cav2.2 channels . It also normalizes axon extension in certain neuron types . At the cellular level, Nifedipine Monoamide enhances glycolytic capacity in chondrocytes, suggesting that these cells can switch from oxidative phosphorylation to glycolysis in response to L-type voltage-operated calcium channel inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nifedipine Monoamide. For instance, the presence of surfactants can have varying impacts on the supersaturation of Nifedipine, affecting its solubility and thus its bioavailability . Additionally, the compound’s environmental risk is considered low based on its Predicted Environmental Concentration (PEC), which is under the EU action limit for environmental fate and effects analysis .

安全和危害

属性

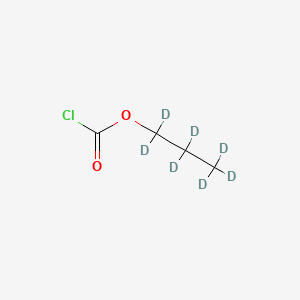

IUPAC Name |

methyl 5-carbamoyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-8-12(15(17)20)14(13(9(2)18-8)16(21)24-3)10-6-4-5-7-11(10)19(22)23/h4-7,14,18H,1-3H3,(H2,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOVLISSVULHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nifedipine Monoamide | |

CAS RN |

114709-68-1 |

Source

|

| Record name | Nifedipine monoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114709681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIFEDIPINE MONOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH3ED8YHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)

![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)